Bis(diethoxythiophosphinoyl) trisulphide

X-ray crystallography organophosphorus polysulfides structural chemistry

Bis(diethoxythiophosphinoyl) trisulphide (CAS 6926-73-4), systematically named (diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ⁵-phosphane, is an organophosphorus compound belonging to the trisulfide-bridged thiophosphate class. Its molecular formula is C₈H₂₀O₄P₂S₅ with a molecular weight of 402.51 g/mol, featuring a central S-S-S bridge linking two diethoxythiophosphinoyl moieties.

Molecular Formula C8H20O4P2S5
Molecular Weight 402.5 g/mol
CAS No. 6926-73-4
Cat. No. B14724537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diethoxythiophosphinoyl) trisulphide
CAS6926-73-4
Molecular FormulaC8H20O4P2S5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)SSSP(=S)(OCC)OCC
InChIInChI=1S/C8H20O4P2S5/c1-5-9-13(15,10-6-2)17-19-18-14(16,11-7-3)12-8-4/h5-8H2,1-4H3
InChIKeyIQEAJQZWSFSIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(diethoxythiophosphinoyl) trisulphide (CAS 6926-73-4) – Core Identity, Physicochemical Properties, and Industrial Classification


Bis(diethoxythiophosphinoyl) trisulphide (CAS 6926-73-4), systematically named (diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ⁵-phosphane, is an organophosphorus compound belonging to the trisulfide-bridged thiophosphate class . Its molecular formula is C₈H₂₀O₄P₂S₅ with a molecular weight of 402.51 g/mol, featuring a central S-S-S bridge linking two diethoxythiophosphinoyl moieties . Key computed physicochemical properties include a density of 1.3–1.38 g/cm³, a boiling point of 428.8–639.7 °C at 760 mmHg, and a flash point of 213.1–340.7 °C . The compound is alternatively indexed as Bis(O,O-diethylthiophosphoryl)trisulfide, Phosphonothioic acid trithiodi-O,O,O,O-tetraethyl ester, and Vulcadone 3S, and is classified under organosulfur–organophosphorus hybrid compounds with documented relevance in synthetic chemistry, agrochemical formulations, and industrial additive systems [1].

Why Bis(diethoxythiophosphinoyl) trisulphide Cannot Be Directly Substituted by Generic Organophosphorus Sulfides


Bis(diethoxythiophosphinoyl) trisulphide occupies a structurally distinct niche among organophosphorus polysulfides that precludes simple interchange with its disulfide (-S-S-) or monosulfide (-S-) analogs. The central trisulfide bridge (-S-S-S-) imposes a unique spatial geometry and bond-length/angle profile documented via single-crystal X-ray diffraction: the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.998 Å, b = 12.678 Å, c = 12.181 Å, and β = 115.96°, Z = 4 [1]. This three-sulfur linker confers differentiated reactivity in chlorination cascades—specifically, the trisulfide forms as a discrete isolable intermediate during the chlorination of O,O-diethyldithiophosphoric acid, whereas the disulfide analog (bis-(diethylthionophosphate) disulphide) proceeds directly to O,O-diethylthiophosphoryl chloride without accumulating as a stable intermediate under the same conditions [2]. Moreover, in pesticide technical-grade compositions (e.g., dioxathion), the disulfide analog bis(diethoxyphosphinothioyl) disulfide appears as a ~1% impurity alongside other thiophosphate species, while the trisulfide is not detected in that matrix, underscoring that the two sulfur-chain homologs partition differently in industrial reaction mixtures and are not functionally equivalent [3]. Procurement decisions must therefore account for the trisulfide bridge as a structural determinant of reactivity, crystallinity, and formulation compatibility that generic in-class compounds cannot replicate.

Quantitative Differentiation Evidence for Bis(diethoxythiophosphinoyl) trisulphide Relative to Closest Analogs


Crystal-Structure Geometry: Trisulfide vs. Disulfide Bond-Length Differentiation

Single-crystal X-ray diffraction establishes that bis(diethylthiophosphoryl) trisulfide (the diethyl-P,P analog of the target compound) adopts a monoclinic P2₁/c lattice with the trisulfide bridge exhibiting S–S bond lengths of approximately 2.05–2.06 Å and an S–S–S angle near 106°, as deposited in the Cambridge Structural Database under refcode 1266554 [1]. In contrast, the corresponding disulfide analog bis(diethylthiophosphoryl) disulfide shows a single S–S bond (ca. 2.03 Å) and a distinct dihedral arrangement around the P–S–S–P torsion [2]. The extra sulfur atom in the trisulfide extends the P⋯P through-space distance by an estimated 1.8–2.0 Å relative to the disulfide, a geometric difference that modulates the compound's ability to span coordination sites or participate in supramolecular assembly. The crystal structure of the trisulfide further reveals that the two P=S groups adopt an antiperiplanar orientation across the S–S–S bridge, yielding a centrosymmetric molecular conformation not accessible to the disulfide or monosulfide analogs.

X-ray crystallography organophosphorus polysulfides structural chemistry

Reaction Pathway Differentiation: Trisulfide as a Discrete Isolable Intermediate in Chlorination Cascades

During the stepwise chlorination of O,O-diethyldithiophosphoric acid, the trisulfide bis-(diethyl-thionophosphate) trisulphide precipitates as a crystalline solid that can be physically isolated and characterized, whereas the corresponding disulfide intermediate (bis-(diethylthionophosphate) disulphide) is too transient to accumulate under identical reaction conditions [1]. The trisulfide formation is temperature-dependent: at lower temperatures the trisulfide pathway predominates, while at elevated temperatures the reaction bypasses trisulfide accumulation and proceeds directly to O,O-diethylthiophosphoryl chloride and sulfur monochloride. This differential isolability provides a tangible operational advantage for process control: the trisulfide can be harvested as a stable intermediate, purified, and either used directly or further chlorinated on demand, offering a bifurcation point in synthetic route design that the disulfide (and monosulfide) analogs cannot provide.

synthetic intermediate isolation thiophosphoryl chloride production reaction selectivity

Sulfur-Content Differentiation: Trisulfide Delivers 50% Higher Labile Sulfur per Molecule than the Disulfide Analog

The trisulfide bridge supplies three labile sulfur atoms per molecule (S₃ bridge), whereas the closest homolog—bis(diethoxyphosphinothioyl) disulfide—supplies only two sulfur atoms per molecule (S₂ bridge), and the monosulfide analog (e.g., bis(O,O'-diethylphosphorothioyl) sulfide, CAS 4328-22-7) supplies one. This translates to a 50% higher sulfur-donor capacity per mole for the trisulfide relative to the disulfide, and a 200% increase relative to the monosulfide . The practical consequence is that in formulations requiring a fixed molar sulfur loading—such as sulfurization reagents for oligonucleotide phosphorothioate synthesis, vulcanization accelerators (the compound carries the trade name Vulcadone 3S), or extreme-pressure lubricant additives—the trisulfide achieves the target active-sulfur concentration at a lower molar dose, reducing the total mass of organophosphorus carrier introduced into the system. Patent literature on structurally related dithiophosphorous di-symmetric bisulfides documents that the sulfur chain length directly correlates with extreme-pressure performance in four-ball wear testing, though direct comparative data for the trisulfide per se have not been located in the peer-reviewed literature [1].

sulfurization reagents vulcanization chemistry extreme-pressure lubricant additives

Vulcanization Accelerator Commercial Identity: Vulcadone 3S Branding Indicates Industrial Qualification for Trisulfide-Specific Rubber Curing

The compound is commercially indexed under the trade designation Vulcadone 3S [1], placing it within a family of thiophosphoryl polysulfides developed specifically as sulfur-donor vulcanization accelerators for natural and synthetic rubbers. The '3S' suffix explicitly denotes the trisulfide chain length, distinguishing it from Vulcadone 2S (presumed disulfide) and higher polysulfide variants. Sulfur-donor accelerators of this class function by thermally releasing active sulfur species during the curing cycle, and the chain length directly governs the cure kinetics: trisulfides generally exhibit intermediate sulfur-release rates between disulfides (fast) and tetrasulfides (slow, sustained), enabling formulation of cure systems with tailored scorch safety and cross-link density profiles. While specific vulcanization performance data for Vulcadone 3S are proprietary and not publicly available, the commercial branding itself constitutes evidence that the compound has passed industrial qualification for rubber curing and is differentiated by its specific trisulfide architecture.

rubber vulcanization accelerators Vulcadone sulfur-donor curing systems

Synthetic Utility as a Borate Ester De-Functionalization Reagent: Unique Reactivity Profile Not Shared by Disulfide or Monosulfide Analogs

Vendor technical literature identifies bis(diethoxythiophosphinoyl) trisulphide as a de-functionalization reagent for borate esters . This application leverages the nucleophilic/electrophilic character of the terminal thiophosphoryl sulfur atoms in combination with the trisulfide bridge lability. The disulfide analog is not cited for this specific transformation in available technical datasheets, suggesting that the trisulfide chain length or the associated redox potential of the S₃ bridge may be mechanistically required for efficient borate ester cleavage. However, the evidence is currently limited to vendor-stated applications without peer-reviewed mechanistic studies or comparative conversion-yield data. Given the absence of head-to-head performance data, this differentiation point is classified as supporting evidence only and should be verified through direct procurement-oriented comparative testing.

borate ester cleavage organophosphorus reagents synthetic methodology

High-Temperature Thermal Stability Advantage: Computed Boiling Point Elevation over Disulfide Analog

Computed (in silico) boiling point data for the trisulfide at 760 mmHg indicate a value of 428.8 °C (via ChemBlink) to 639.7 °C (via Chemsrc), with a flash point of 213.1–340.7 °C . While these computed values carry substantial uncertainty and methodological variance, they suggest that the trisulfide falls within a high-boiling envelope characteristic of organophosphorus polysulfides. The disulfide analog bis(diethoxyphosphinothioyl) disulfide is expected to exhibit a slightly lower boiling point owing to reduced molecular weight and weaker intermolecular dispersion forces (fewer polarizable sulfur atoms). However, in the absence of experimentally determined boiling point curves or thermogravimetric analysis (TGA) data obtained under identical conditions for both compounds, this differentiation is classified as class-level inference only.

thermal stability high-temperature lubricants polymer additives

Validated Application Scenarios for Bis(diethoxythiophosphinoyl) trisulphide Based on Differential Evidence


Rubber Vulcanization with Trisulfide-Specific Sulfur-Donor Cure Kinetics

Under the trade designation Vulcadone 3S, bis(diethoxythiophosphinoyl) trisulphide is commercially positioned as a sulfur-donor vulcanization accelerator for natural and synthetic rubber compounds [1]. The trisulfide bridge architecture (three sulfur atoms) delivers a distinct sulfur-release profile during the curing cycle—intermediate between fast-releasing disulfides and slow-releasing tetrasulfides—enabling formulators to design cure systems with optimized scorch safety and cross-link density. The crystalline nature of the compound (monoclinic P2₁/c, unit cell volume 1665.9 ų) ensures consistent dispersion in rubber matrices and predictable melting behavior during compounding. This application scenario is directly supported by the Vulcadone 3S commercial identity and the class-level inference that trisulfide chain length governs cure kinetics.

Controlled Synthesis of O,O-Diethylthiophosphoryl Chloride via Isolable Trisulfide Intermediate

In the industrial-scale production of O,O-diethylthiophosphoryl chloride—a key intermediate for organophosphorus pesticides and pharmaceuticals—the trisulfide serves as a storable, isolable intermediate that can be accumulated under controlled low-temperature chlorination conditions and subsequently converted to the target chloride on demand [1]. This bifurcates the synthetic pathway, allowing batch-wise processing that avoids the hazardous accumulation of reactive intermediates encountered in direct chlorination routes. The disulfide analog cannot fulfill this role, as it is not isolable under identical chlorination conditions. This application is directly supported by the 1956 study documenting trisulfide formation during stepwise chlorination of O,O-diethyldithiophosphoric acid.

High-Sulfur-Loading Extreme-Pressure Lubricant Additive Formulations

With a labile sulfur content of 23.9 wt% derived from the trisulfide bridge alone (39.8 wt% total sulfur), bis(diethoxythiophosphinoyl) trisulphide delivers 50% more sulfur-donor equivalents per mole than its disulfide analog [1]. In extreme-pressure lubricant formulations, sulfur is the critical element for sacrificial tribofilm formation on metal surfaces under boundary lubrication conditions. Patent literature confirms that thiophosphoryl polysulfides are effective extreme-pressure, antiwear, and antioxidant additives for lubricating oils . The trisulfide's elevated sulfur loading enables formulators to meet extreme-pressure performance specifications at lower molar additive concentrations, thereby reducing phosphorus-induced catalyst poisoning in emission-control systems and minimizing ash formation. This application scenario is supported by class-level inference from patent data combined with stoichiometric sulfur-content calculation.

Organophosphorus–Sulfur Heterocycle Synthesis and Crystallography Reference Standard

The well-defined crystal structure of bis(diethylthiophosphoryl) trisulfide (R = 0.044 refinement, full coordinates deposited in the Cambridge Structural Database) establishes it as the only crystallographically characterized member of the dialkylthiophosphoryl trisulfide series [1]. This makes the compound uniquely suitable as a crystallographic reference standard for identifying and quantifying trisulfide phases in reaction mixtures, technical-grade pesticide formulations, and polymer additive blends. The availability of unit cell parameters (a = 11.998 Å, b = 12.678 Å, c = 12.181 Å, β = 115.96°) enables powder X-ray diffraction (PXRD) fingerprinting for quality control of incoming material, a capability not available for the less-characterized disulfide or monosulfide analogs. This application is directly supported by the 1992 single-crystal X-ray study and the deposited CIF data.

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